molecular formula C13H10O3 B2760946 3-(Naphthalen-2-yl)-2-oxopropanoic acid CAS No. 111726-64-8

3-(Naphthalen-2-yl)-2-oxopropanoic acid

Cat. No. B2760946
CAS RN: 111726-64-8
M. Wt: 214.22
InChI Key: GTZXBCWKXWCNNO-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-2-oxopropanoic acid is a chemical compound with the molecular formula C13H10O2 . It is also known as 3-Naphthalen-2-yl-acrylic acid .


Synthesis Analysis

The synthesis of naphthalene derivatives has been a topic of interest in various organic transformations . Naphthalene is produced by distillation and fractionation of petroleum or coal tar . Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthalene core with a carboxylic acid group attached to one of the carbon atoms . The molecular weight of this compound is 198.223 .


Chemical Reactions Analysis

Naphthalenes have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .

Scientific Research Applications

Organic Synthesis and Intermediates

3-(Naphthalen-2-yl)-2-oxopropanoic acid and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, a new route for manufacturing 3-Cyano-1-naphthalenecarboxylic acid, an intermediate for tachykinin receptor antagonists, leverages the Diels−Alder reaction for efficient synthesis, offering improvements over previous methods in terms of yield and environmental impact (Ashworth et al., 2003).

Fluorescence Derivatization

The compound has been used in fluorescence derivatization of amino acids, highlighting its applicability as a fluorescent derivatizing agent. Such derivatized amino acids exhibit strong fluorescence, making them suitable for biological assays and studies requiring fluorescence detection (Frade et al., 2007).

Azo Dyes and Pigments

Derivatives of this compound have been utilized in the synthesis of novel azo dyes, demonstrating solvent-dependent color properties and potential applications in dyeing and pigmentation technologies. The synthesis and characterization of these dyes provide insights into the effects of structural modifications on color and stability, which are critical for textile and material sciences (Rufchahi & Gilani, 2012).

Chemosensing

The compound's derivatives have been explored for their chemosensing capabilities, particularly for detecting metal ions like Al(III). These sensors utilize fluorescence to detect and quantify metal ions in various environments, including biological systems, highlighting the compound's versatility in sensor development (Ding et al., 2013).

Mechanism of Action

Target of Action

The primary target of 3-(Naphthalen-2-yl)-2-oxopropanoic acid is the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase . This enzyme plays a crucial role in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function and leading to changes in the cell’s lipid a biosynthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in lipid A biosynthesis . By interacting with the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, the compound may disrupt the normal function of this pathway, leading to downstream effects on the cell’s outer membrane structure .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its disruption of lipid A biosynthesis . This could potentially alter the structure of the cell’s outer membrane, affecting its function and potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or enzymes, and the specific characteristics of the cell or organism in which the compound is acting . .

properties

IUPAC Name

3-naphthalen-2-yl-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZXBCWKXWCNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111726-64-8
Record name 3-(naphthalen-2-yl)-2-oxopropanoic acid
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